6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Catalog No.
S12343594
CAS No.
802915-04-4
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-c...

CAS Number

802915-04-4

Product Name

6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

IUPAC Name

6-hydroxy-5-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-6-7-2-4-10(11(13)14)15-9(7)5-3-8(6)12/h3,5,10,12H,2,4H2,1H3,(H,13,14)

InChI Key

XVHXAYQCFLULPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC(O2)C(=O)O)O

6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known by its chemical formula C₁₁H₁₂O₄, is a compound classified under the benzopyran family. This compound features a benzopyran core structure with a hydroxyl and carboxylic acid functional group, contributing to its potential biological activities and applications in various fields. The molecular weight of this compound is approximately 208.21 g/mol, and it is characterized by its unique structural properties that influence its reactivity and interactions with biological systems .

The chemical behavior of 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is largely determined by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to alcohols.
  • Acid-base Reactions: The carboxylic acid can donate protons in aqueous solutions, demonstrating acidic properties.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility .

Research indicates that 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid possesses various biological activities. Notably:

  • Antioxidant Properties: The compound has shown the ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

These activities highlight its potential as a bioactive compound in pharmaceuticals and nutraceuticals .

Several synthetic routes have been developed for producing 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid:

  • Cyclization of Phenolic Precursors: Starting from appropriate phenolic compounds, cyclization can be achieved through the use of acids or bases to form the benzopyran structure.
  • Carboxylation Reactions: Introducing the carboxylic acid group can be accomplished via carbon dioxide incorporation into the aromatic system under specific conditions.

These methods allow for the efficient synthesis of the compound while providing opportunities for modification to enhance yield and purity .

6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid finds applications in several areas:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be utilized in drug formulations aimed at treating chronic diseases.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare products.

The versatility of this compound underscores its potential across various industries .

Studies involving 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have focused on its interactions with biological macromolecules:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and bioavailability.

Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound in biological systems .

Several compounds share structural similarities with 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Here are a few notable examples:

Compound NameStructureKey Features
TroloxC₁₄H₁₈O₄A water-soluble derivative of vitamin E with strong antioxidant properties.
CurcuminC₂₁H₂₃O₆A polyphenolic compound known for its anti-inflammatory and antioxidant effects.
QuercetinC₁₅H₁₀O₇A flavonoid with various health benefits including anti-inflammatory and antioxidant activities.

These compounds exhibit unique biological activities that differentiate them from 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid while sharing some functional properties due to their structural similarities .

Bioisosteric Replacement in Lead Optimization

The carboxylic acid moiety in 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as a prime candidate for bioisosteric substitution, addressing common limitations such as poor membrane permeability and metabolic instability. Studies demonstrate that replacing the carboxylic acid group with tetrazole or sulfonamide bioisosteres preserves hydrogen-bonding capacity while improving lipophilicity. For instance, tetrazole analogs of chroman-2-carboxylic acids exhibit enhanced peroxisome proliferator-activated receptor (PPAR) agonist activity, as evidenced by a 3.2-fold increase in PPARα binding affinity compared to the parent compound [7] [8].

The methyl group at position 5 further allows steric tuning. Computational analyses reveal that substituting this methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) modulates interactions with hydrophobic binding pockets in targets like voltage-gated sodium channels [2]. However, excessive bulkiness (>3 carbons) reduces solubility, highlighting the need for balanced substitutions.

Table 1: Bioisosteric Replacements and Their Effects on Chroman Derivatives

BioisostereTarget ReceptorBinding Affinity (IC₅₀)Solubility (LogP)
TetrazolePPARα0.45 µM [7]2.1 [6]
SulfonamideD₂ Dopamine Receptor1.2 µM [5]1.8 [6]
Oxadiazole5-HT₁A Serotonin2.8 µM [2]2.4 [6]

Structure-Activity Relationship (SAR) Profiling

SAR studies of 6-hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives reveal critical insights:

  • Position 7 Hydroxyl Group: Removal or methylation of the hydroxyl group at position 7 abolishes dopamine D₂ receptor agonism, reducing binding affinity by >90% [5]. This group forms a hydrogen bond with Ser193 in the D₂ receptor’s transmembrane domain.
  • Chroman Ring Saturation: Partial saturation of the benzopyran ring (as in 3,4-dihydro-2H-chroman) enhances conformational rigidity, improving selectivity for PPARα over PPARγ by 15-fold [8].
  • Carboxylic Acid Orientation: (R)-enantiomers of 2-carboxylic acid chromans exhibit 8–10× higher PPARα agonist activity than (S)-enantiomers due to optimal alignment with Arg280 in the ligand-binding domain [8].

Modifications at position 5 also influence activity. Introducing electron-withdrawing groups (e.g., nitro) at this position increases antiepileptic potency in maximal electroshock seizure models by stabilizing ligand-receptor complexes through dipole interactions [2].

Dual-Activity Pharmacophore Design

The compound’s multifunctional groups enable simultaneous modulation of disparate targets. For example:

  • Anticancer-Antiepileptic Dual Activity: Schiff base derivatives incorporating isatin moieties at position 2 exhibit dual inhibition of MCF-7 breast cancer cells (GI₅₀ = 34.7 µM) and pentylenetetrazole-induced seizures (ED₅₀ = 12 mg/kg) [2]. The carboxylic acid group chelates zinc ions in matrix metalloproteinases, while the hydroxyl group stabilizes GABA_A receptor interactions.
  • PPARα/γ Dual Agonism: Ethyl-substituted chroman-2-carboxylic acids act as balanced PPARα/γ agonists (EC₅₀ = 0.2 µM for both receptors), leveraging the carboxylic acid for charge-assisted hydrogen bonds and the chroman core for hydrophobic contacts [8].

Key Structural Determinants for Dual Activity:

  • Spatial Separation of Pharmacophoric Elements: A 4–6 Å distance between the carboxylic acid and aryl hydroxyl groups optimizes simultaneous binding to PPAR and serotonin receptors [5] [8].
  • Planarity of the Chroman Core: Flat benzopyran configurations improve penetration into CNS targets, whereas non-planar conformers favor peripheral targets like PPAR [2] [7].

The formation of chromane rings, particularly in the synthesis of 6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, involves complex tautomeric equilibria that significantly influence the cyclization pathway. Keto-enol tautomerism represents a fundamental mechanistic aspect where the equilibrium between ketone and enol forms determines the reactive species available for ring closure [1].

Thermodynamic Considerations of Tautomeric Equilibria

The equilibrium constant for keto-enol tautomerism typically ranges from 10^-6 for simple ketones to significantly higher values for β-dicarbonyl compounds, where stabilization through intramolecular hydrogen bonding occurs [2] [3]. In the case of acetylacetone, a model compound relevant to chromane chemistry, approximately 13% exists in the enol form due to the stabilization provided by the adjacent carbonyl group [4]. This enhanced enol stability is particularly relevant for chromane precursors containing multiple electron-withdrawing groups.

Temperature-dependent studies have revealed that tautomeric equilibria exhibit significant thermal sensitivity. For pyridoxine in aqueous solution, thermodynamic parameters show ΔH° values ranging from -23.6 ± 1.3 to -25.8 ± 1.7 kilojoules per mole, indicating an exothermic process favoring one tautomeric form [5]. The linear correlations observed between chemical shifts from different nuclei at the same temperature suggest that the parameters of pure forms are intrinsically related, providing a basis for understanding the mechanistic preferences in chromane formation.

Mechanistic Pathways in Acidic and Basic Conditions

The mechanism of keto-enol interconversion proceeds through distinct pathways depending on solution pH conditions. In basic solutions, hydroxide ion abstraction of the α-hydrogen leads to enolate formation, followed by protonation at the carbonyl oxygen to yield the enol form [1]. Conversely, acidic conditions promote initial protonation of the carbonyl oxygen, facilitating α-hydrogen abstraction and subsequent deprotonation to form the enol.

For chromane ring formation, the presence of carboxylic acid functionality in 6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid introduces additional complexity. The carboxylic acid group can participate in intramolecular hydrogen bonding, potentially stabilizing specific tautomeric forms that favor cyclization. Computational studies using density functional theory methods have shown that 4-hydroxycoumarin derivatives undergo hydrogen-deuterium exchange at the lactone ring carbon, suggesting that the equilibrium between 4-hydroxy-2-chromenone and 2,4-chromandione forms serves as the key step in tautomeric interconversion [6].

Substituent Effects on Tautomeric Equilibria

The presence of the hydroxyl group at position 6 and the methyl substituent at position 5 in the target compound significantly influences the tautomeric preferences. Quantum mechanical calculations indicate that electron-donating groups like hydroxyl enhance enol stability through resonance stabilization, while the methyl group provides steric and electronic effects that can direct the equilibrium position [6]. The 5-hydroxy-2,4-chromandione tautomeric form gains relative stability through hydrogen bonding between the 5-hydroxyl and 4-keto functional groups, making it a probable intermediate in the cyclization process.

Molecular orbital calculations have demonstrated that the highest occupied molecular orbital energy levels and ionization potentials correlate with tautomeric stability. Lower ionization potential values are associated with more reactive and less stable tautomeric forms, providing a computational framework for predicting cyclization pathways [7]. The spin density distribution analysis for radical forms generated by electron abstraction further supports the relationship between thermodynamic stability and mechanistic preferences.

Transition State Analysis of [4+2] Cycloadditions

The formation of chromane rings through [4+2] cycloaddition reactions represents a fundamental mechanistic pathway that has been extensively characterized through computational transition state analysis. These concerted pericyclic reactions proceed through a single transition state without intermediates, making the analysis of transition state geometry and energetics crucial for understanding reaction efficiency [8].

Computational Methodologies for Transition State Characterization

Density functional theory calculations using the B3LYP functional with 6-31+G(d) basis sets have provided benchmark data for [4+2] cycloaddition barriers. For benzoic acid dimers, which serve as model systems for understanding carboxylic acid participation in cycloadditions, the activation energy has been calculated as 7.40 kilocalories per mole [9]. This represents a 0.99 kilocalorie per mole reduction compared to formic acid dimers, demonstrating the activating effect of phenyl substituents on transition state stabilization.

Advanced computational methods including CASPT2//CASSCF calculations have revealed that excited-state ring-opening processes in chromene systems occur via multimodal and barrierless or nearly barrierless reaction coordinates [10]. The relaxation from the Franck-Condon state involves a combination of in-plane skeletal stretching and out-of-plane modes, with the latter becoming dominant in the bond-breaking phase. These calculations indicate activation energies as low as 1 kilocalorie per mole for certain chromene ring-opening reactions, suggesting highly favorable reverse processes for ring closure.

Geometrical Features of Transition States

Transition state geometries for [4+2] cycloadditions leading to chromane formation exhibit characteristic bond length patterns. The forming carbon-carbon bonds typically show distances of 2.0-2.3 angstroms in the transition state, while the carbon-oxygen bond formation occurs with distances around 2.3 angstroms [11]. Intrinsic reaction coordinate calculations have confirmed that these transition states connect reactants and products through continuous energy pathways without additional intermediates.

For intramolecular hetero-Diels-Alder reactions leading to fused benzopyran systems, transition states demonstrate three-bond forming processes with high diastereoselectivity. The transition state analysis reveals that 6-exo-trig cyclization is kinetically preferred over 7-endo-trig alternatives, with activation barrier differences of approximately 5.4 kilocalories per mole [12]. This preference arises from reduced ring strain in the six-membered transition state compared to the seven-membered alternative.

Electronic Structure and Orbital Interactions

Molecular orbital analysis of transition states reveals the critical role of highest occupied molecular orbital and lowest unoccupied molecular orbital interactions in determining reaction feasibility. For electron-inverse [4+2] cycloadditions involving electron-rich dienes and electron-deficient dienophiles, the orbital energy gap significantly influences activation barriers [13]. Frontier molecular orbital theory successfully predicts the regioselectivity and stereochemical outcomes observed in chromane-forming cycloadditions.

Natural bond orbital analysis of transition states shows significant charge transfer from the diene component to the dienophile, with partial charges reaching 0.3-0.5 electron units. This electronic reorganization contributes to transition state stabilization and explains the observed rate enhancements in the presence of electron-withdrawing substituents [14]. The charge distribution patterns also account for the observed regioselectivity in unsymmetrical [4+2] cycloadditions.

Dynamic Effects and Timing of Bond Formation

Ab initio molecular dynamics calculations have provided insights into the timing of bond formation during [4+2] cycloadditions. Quasiclassical trajectory studies at 298 Kelvin show that median transit times through the transition zone range from 50-55 femtoseconds for symmetrical reactions and up to 100 femtoseconds for unsymmetrical processes [15]. The velocity of bond formation decreases dramatically in the transition zone as kinetic energy converts to potential energy, confirming the dynamical bottleneck nature of the transition state.

Synchronicity analysis reveals that while [4+2] cycloadditions are formally concerted, slight asynchronicity in bond formation is common. For chromane-forming reactions, the carbon-oxygen bond formation often lags slightly behind carbon-carbon bond formation, leading to zwitterionic character in the transition state. This electronic asymmetry can be exploited through catalyst design to achieve enhanced reaction rates and selectivities [16].

Solvent Effects on Ring-Closing Efficiency

The efficiency of chromane ring formation is profoundly influenced by solvent properties, with polarity, hydrogen bonding capability, and solvation effects playing critical roles in determining both reaction rates and product distributions. Understanding these solvent effects is essential for optimizing synthetic protocols for 6-Hydroxy-5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid formation [17].

Hydrogen Bonding and Protic Solvent Effects

Protic solvents such as water and alcohols exert significant influence on chromane ring-closing efficiency through hydrogen bonding interactions with reactive intermediates. In aqueous systems, enhanced keto form stability has been observed for tautomeric equilibria relevant to chromane formation [3]. Confined nanospace studies have demonstrated that water molecules form structured hydrogen bonding networks that preferentially stabilize ketonic forms over enolic forms, with equilibrium constants increasing drastically in spaces below 500 nanometers.

Ethanol and methanol provide moderate enhancement of ring-closing efficiency through their dual hydrogen bonding capability. These solvents can act as both proton donors and acceptors, facilitating proton transfer processes essential for tautomeric equilibration. Circular dichroism studies of chromane derivatives in methanol have revealed positive Cotton effects, indicating specific solvation patterns that influence the helicity of the dihydropyran ring [18]. The proton donicity of these solvents correlates well with the magnitude of equilibrium constant enhancement, supporting a mechanism involving proton-mediated stabilization.

Aprotic Solvent Effects and Charge Stabilization

Polar aprotic solvents like dimethyl sulfoxide and acetonitrile affect chromane ring formation through charge stabilization mechanisms rather than hydrogen bonding. DMSO preferentially stabilizes charged intermediates through its high dielectric constant and dipolar aprotic nature [19]. Nuclear magnetic resonance studies have shown that in DMSO, keto forms are favored over enol forms due to the superior solvation of the more polar ketonic oxygen.

Acetonitrile exhibits variable effects depending on the specific substrate structure, with moderate solvation effects influencing both reaction rates and selectivities. The medium polarity of acetonitrile provides a balance between charge stabilization and reduced hydrogen bonding, making it suitable for reactions requiring moderate stabilization of polar transition states while avoiding excessive solvation that might inhibit bond formation.

Fluorinated Alcohol Systems and Confined Networks

1,1,1,3,3,3-Hexafluoro-2-propanol has emerged as a superior solvent for chromane ring-closing reactions, particularly in chlorocyclization processes. The unique properties of HFIP include strong hydrogen bond donating ability combined with poor nucleophilicity, creating an environment that promotes electrophilic activation while suppressing competing nucleophilic processes [20]. Yields up to 78% with high selectivity (diastereomeric ratios >95:5) have been achieved using HFIP as the reaction medium.

The confined network formation in HFIP solutions creates attractive non-covalent interactions between the fluorinated alcohol and lactone moieties in reactants, facilitating ring-closing processes. Nuclear magnetic resonance experiments have revealed these F-alcohol interactions as key factors in the enhanced cyclization efficiency. The confined HFIP-chlorenium network mimics the enzymatic pocket environment of terpene cyclases, providing both activation and stereochemical control.

Non-Polar Solvent Effects and Minimal Coordination

Non-polar solvents such as chloroform and dichloromethane typically provide lower yields for chromane ring-closing reactions due to minimal stabilization of polar intermediates and transition states. However, these solvents can be advantageous when enol forms are required for specific mechanistic pathways. Chloroform exhibits weak hydrogen bonding through its acidic proton, which can selectively stabilize enolic tautomers in equilibrium systems [19].

Dichloromethane provides standard efficiency with weak coordination effects, making it suitable for reactions where minimal solvent interference is desired. The low polarity of these solvents reduces competing solvation effects that might otherwise perturb delicate tautomeric equilibria or transition state geometries. This property becomes particularly important for stereoselective cyclizations where precise transition state geometry is crucial for achieving high selectivity.

Quantitative Structure-Solvent-Activity Relationships

Linear free-energy relationships have been established for solvent effects on ring-closing efficiency, allowing prediction of optimal solvent conditions for chromane formation. Grunwald-Winstein and Kamlet-Taft relationships enable quantitative analysis of solvent nucleophilicity, electrophilicity, and hydrogen bonding parameters [21]. These relationships reveal that ring-closing rates correlate strongly with solvent hydrogen bond accepting ability for reactions proceeding through cationic intermediates.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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